

Pharmacokinetics and bioavailability of AM404 in vivo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM404

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An in-depth analysis of the in vivo pharmacokinetics and bioavailability of **AM404** reveals a complex profile, primarily characterized by its formation in the central nervous system following the administration of its parent compound, paracetamol (acetaminophen). This technical guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

AM404 (N-arachidonoylphenolamine) is the primary bioactive metabolite of paracetamol, responsible for many of its analgesic effects.[1][2] Unlike paracetamol, which is administered directly, **AM404** is synthesized in vivo, primarily within the brain.[3] This synthesis involves a two-step metabolic process: first, paracetamol is deacetylated in the liver to p-aminophenol, which then travels to the central nervous system (CNS).[4] Within the CNS, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form **AM404**. [4] Understanding the pharmacokinetics of this endogenously formed metabolite is crucial for elucidating the therapeutic actions of paracetamol and for the development of novel analgesics.

Pharmacokinetic Profile of AM404

The bioavailability of **AM404** is intrinsically linked to the administration of paracetamol. Direct administration of **AM404** for pharmacokinetic studies is less common in the literature than the investigation of its formation from its parent drug.

Animal Studies

Research in rodent models has been pivotal in quantifying the formation and disposition of **AM404** in the brain.

Table 1: Pharmacokinetic Parameters of **AM404** in Rat Brain Following Oral Acetaminophen Administration

Parameter	Value	Unit
Cmax (Maximum Concentration)	150	pg/g
Tmax (Time to Maximum Concentration)	0.25	hour
AUC0-2h (Area Under the Curve)	117	pg hour/g
t1/2 (Half-life)	0.305	hour
Data from a study involving oral administration of 20 mg/kg acetaminophen to rats.		

Table 2: **AM404** Brain Concentrations in Rodents Following Intraperitoneal (IP) Administration of Precursors

Precursor Administered	Dose (mg/kg, IP)	AM404 Concentration in Brain (pmol/g)	Time Point
Acetaminophen	30	0.14	20 minutes
Acetaminophen	100	1.6	20 minutes
Acetaminophen	300	10.3	20 minutes
p-Aminophenol	10	3.2	20 minutes
p-Aminophenol	30	44	20 minutes
p-Aminophenol	100	667	20 minutes

Data from Högestätt et al. (2005), demonstrating dose-dependent formation of AM404.

Notably, in the study by Muramatsu et al., **AM404** was undetectable in the plasma of rats after oral acetaminophen administration, suggesting that its primary site of action is within the CNS where it is formed.

Human Studies

The first evidence of **AM404** formation in humans emerged from the analysis of cerebrospinal fluid (CSF), which serves as a surrogate for the brain environment.

Table 3: **AM404** Concentrations in Human CSF and Plasma Following Intravenous Paracetamol Administration

Biological Matrix	Detected in (Patients)	Concentration Range
Cerebrospinal Fluid (CSF)	17 of 26	5 - 57.4 nmol/L*
Plasma	3 of 26 (Quantifiable)	6.1 - 65.4 nmol/L

Data from a study involving a single 1 g intravenous dose of paracetamol in 26 adult males. One outlier in CSF showed a concentration of 166.8 nmol/L.

The significantly higher rate of detection and concentration in the CSF compared to plasma further supports the hypothesis that **AM404** is predominantly formed and acts within the human CNS.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic data.

Protocol 1: Quantification of **AM404** in Rat Brain (Muramatsu et al., 2016)

- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: Acetaminophen, dissolved in water, was administered orally at a dosage of 20 mg/kg.
- Sample Collection: Rats were anesthetized with isoflurane and exsanguinated at various time points (5, 15, 30, 60, and 120 minutes) post-administration. Brains were immediately harvested.
- Analytical Method: Brain tissue was homogenized and analyzed for **AM404** concentrations. Detection and quantification were performed using a Sciex API 4000 mass spectrometer (LC-MS/MS) in positive ion mode with a TurbolonSpray source.

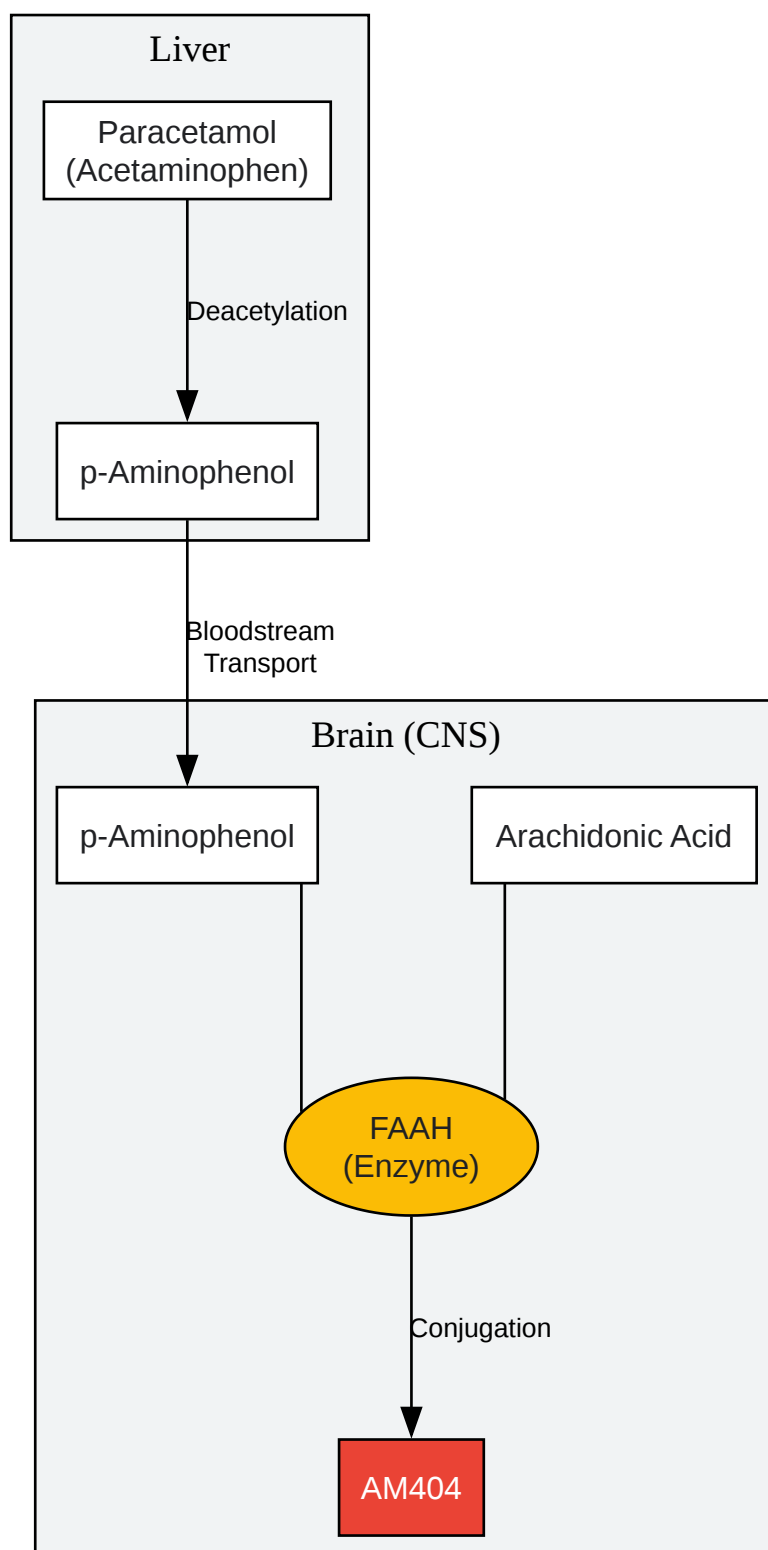
Protocol 2: Quantification of **AM404** in Human CSF and Plasma (Sharma et al., 2017)

- Subjects: 26 adult male patients.
- Drug Administration: A single intravenous dose of 1 g of paracetamol was administered.
- Sample Collection: Cerebrospinal fluid and blood samples were collected over a range of 10 to 211 minutes post-administration.
- Analytical Method: **AM404** was measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis used positive electrospray ionization, monitoring the mass-to-charge (m/z) transition of 396.3/110.2. The limit of quantification for **AM404** in CSF was 0.5 nmol/L and in plasma was 5 nmol/L.

Visualizations: Pathways and Workflows

Metabolic Pathway of **AM404** Formation

The following diagram illustrates the conversion of paracetamol to its active metabolite, **AM404**.

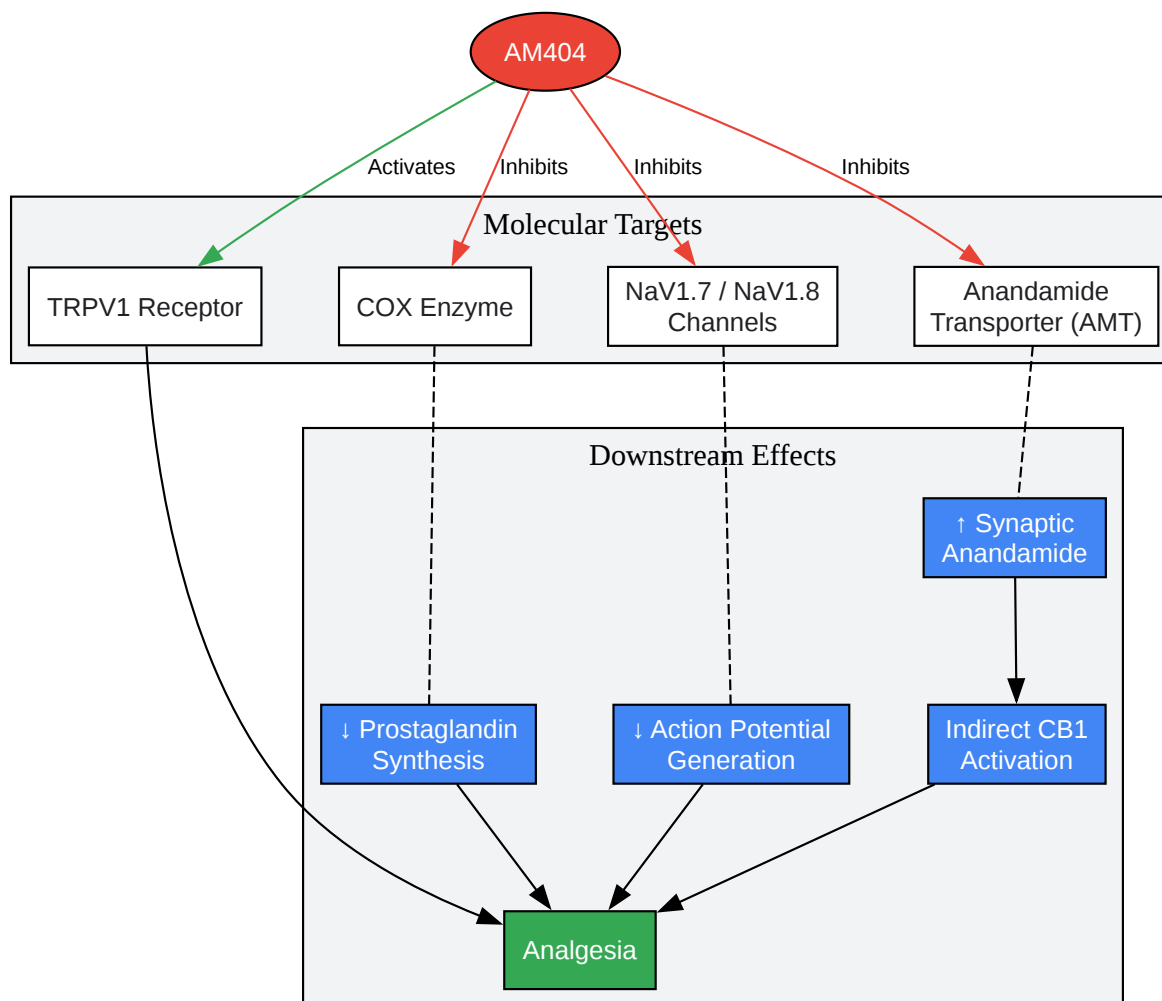


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Caption: Metabolic conversion of paracetamol to **AM404** in the liver and brain.

Signaling Pathways of AM404

AM404 exerts its analgesic effects through multiple targets in the central and peripheral nervous systems.



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Caption: Key signaling pathways and molecular targets of **AM404**.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

This diagram outlines a typical workflow for studying the pharmacokinetics of **AM404** following precursor administration.



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Caption: Standard experimental workflow for **AM404** pharmacokinetic studies.

Conclusion

The in vivo pharmacokinetics of **AM404** are unique in that it is primarily a centrally-formed metabolite of paracetamol. Quantitative data from both animal and human studies confirm that **AM404** is produced in the CNS at concentrations relevant to its known molecular targets. Its half-life in the brain is short, and it is often undetectable in peripheral circulation, reinforcing the concept of its localized action within the nervous system. The detailed experimental protocols and analytical methods described provide a foundation for future research aimed at further characterizing the therapeutic window and clinical relevance of this important bioactive metabolite.

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- To cite this document: BenchChem. [Pharmacokinetics and bioavailability of AM404 in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139072#pharmacokinetics-and-bioavailability-of-am404-in-vivo]

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